molecular formula C12H15NO8 B7788450 2-Nitrophenyl-beta-D-galactopyranoside CAS No. 30677-14-6

2-Nitrophenyl-beta-D-galactopyranoside

Cat. No.: B7788450
CAS No.: 30677-14-6
M. Wt: 301.25 g/mol
InChI Key: KUWPCJHYPSUOFW-YBXAARCKSA-N
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Description

2-Nitrophenyl-beta-D-galactopyranoside is a chemical compound widely used as a substrate for the enzyme beta-galactosidase. This compound is particularly significant in biochemical assays where it serves as a chromogenic substrate, producing a yellow color upon enzymatic hydrolysis. Its molecular formula is C12H15NO8, and it is often utilized in various research and diagnostic applications .

Biochemical Analysis

Biochemical Properties

2-Nitrophenyl-beta-D-galactopyranoside plays a crucial role in biochemical reactions involving beta-galactosidase. Beta-galactosidase, an enzyme that catalyzes the hydrolysis of beta-galactosides into monosaccharides, interacts with this compound by cleaving the glycosidic bond between the galactose and the nitrophenyl group. This interaction results in the release of galactose and ortho-nitrophenol, the latter of which produces a yellow color that can be measured spectrophotometrically. The rapid and specific interaction between this compound and beta-galactosidase makes it an ideal substrate for detecting and quantifying beta-galactosidase activity in various assays .

Cellular Effects

This compound influences cellular processes primarily through its interaction with beta-galactosidase. In cells expressing beta-galactosidase, the hydrolysis of this compound leads to the production of galactose and ortho-nitrophenol. The accumulation of ortho-nitrophenol can affect cellular metabolism and signaling pathways. Additionally, the presence of this compound in the cellular environment can be used to monitor gene expression, particularly in systems where the lacZ gene (encoding beta-galactosidase) is used as a reporter .

Molecular Mechanism

The molecular mechanism of this compound involves its hydrolysis by beta-galactosidase. The enzyme binds to this compound and catalyzes the cleavage of the glycosidic bond, resulting in the release of galactose and ortho-nitrophenol. This reaction is highly specific and efficient, making this compound a preferred substrate for beta-galactosidase assays. The yellow color produced by ortho-nitrophenol can be measured spectrophotometrically, providing a quantitative readout of enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored at recommended conditions, but prolonged exposure to light and air can lead to degradation. In in vitro studies, the hydrolysis of this compound by beta-galactosidase occurs rapidly, typically within a 24-hour period. Long-term effects on cellular function are minimal, as the compound is primarily used for short-term assays .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound is generally well-tolerated and does not produce significant adverse effects. At high doses, this compound can cause toxicity, particularly due to the accumulation of ortho-nitrophenol. Threshold effects have been observed, with higher doses leading to more pronounced toxic effects. It is important to carefully control the dosage when using this compound in animal studies to avoid adverse outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways related to the hydrolysis of beta-galactosides. The primary enzyme interacting with this compound is beta-galactosidase, which catalyzes the cleavage of the glycosidic bond. This reaction produces galactose and ortho-nitrophenol. The galactose can enter glycolytic pathways, while ortho-nitrophenol is typically excreted from the cell. The interaction with beta-galactosidase is crucial for the metabolic processing of this compound .

Transport and Distribution

Within cells, this compound is transported and distributed primarily through passive diffusion. The compound is soluble in water, allowing it to diffuse across cellular membranes. Once inside the cell, this compound interacts with beta-galactosidase, leading to its hydrolysis. The distribution of this compound within tissues depends on factors such as tissue permeability and the presence of beta-galactosidase .

Subcellular Localization

This compound does not have specific targeting signals or post-translational modifications that direct it to specific subcellular compartments. Instead, it is distributed throughout the cytoplasm, where it encounters beta-galactosidase. The hydrolysis of this compound occurs in the cytoplasm, leading to the release of galactose and ortho-nitrophenol. The activity of this compound is primarily determined by the localization and activity of beta-galactosidase within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrophenyl-beta-D-galactopyranoside typically involves the glycosylation of 2-nitrophenol with beta-D-galactopyranosyl donors. This reaction is often catalyzed by enzymes or chemical catalysts under controlled conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency. The compound is usually synthesized in large reactors where temperature, pH, and reactant concentrations are meticulously controlled. The product is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrophenyl-beta-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by beta-galactosidase. This hydrolysis results in the formation of galactose and 2-nitrophenol, the latter of which is a yellow chromogenic compound .

Common Reagents and Conditions: The hydrolysis reaction typically requires the presence of beta-galactosidase and is conducted in aqueous solutions, often buffered to maintain an optimal pH for enzyme activity. Sodium phosphate buffer at pH 7.3 is commonly used .

Major Products: The major products of the hydrolysis reaction are galactose and 2-nitrophenol. The release of 2-nitrophenol is easily detectable due to its yellow color, which can be measured spectrophotometrically .

Scientific Research Applications

2-Nitrophenyl-beta-D-galactopyranoside is extensively used in scientific research, particularly in the fields of biochemistry and molecular biology. Some of its key applications include:

Comparison with Similar Compounds

2-Nitrophenyl-beta-D-galactopyranoside is often compared with other chromogenic substrates used in enzyme assays. Some similar compounds include:

Each of these compounds has unique properties that make them suitable for specific applications, but this compound remains a popular choice due to its ease of use and reliable colorimetric detection .

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol
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InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12-/m1/s1
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InChI Key

KUWPCJHYPSUOFW-YBXAARCKSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
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Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O
Source PubChem
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Molecular Formula

C12H15NO8
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DSSTOX Substance ID

DTXSID10861907
Record name 2-Nitrophenyl-beta-D-galactopyranoside
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Molecular Weight

301.25 g/mol
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Physical Description

Beige solid; [Sigma-Aldrich MSDS]
Record name 2-Nitrophenyl-beta-D-galactopyranoside
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Solubility

>45.2 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

369-07-3, 28347-45-7, 30677-14-6
Record name o-Nitrophenyl β-D-galactopyranoside
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Record name o-Nitrophenyl beta-D-galactopyranoside
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Record name Nitrophenylgalactosides
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Record name O-NITROPHENYL .BETA.-D-GALACTOPYRANOSIDE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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